molecular formula C8H6ClNO2 B3169793 2-Chloro-6-methoxybenzo[d]oxazole CAS No. 93794-39-9

2-Chloro-6-methoxybenzo[d]oxazole

Cat. No. B3169793
CAS RN: 93794-39-9
M. Wt: 183.59 g/mol
InChI Key: SCMOOWBWHIIZBM-UHFFFAOYSA-N
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Patent
US05631257

Procedure details

A 100 mg portion of 6-methoxy-2-mercaptobenzoxazole and 172 mg of phosphorus pentachloride were dissolved in 35 ml of chlorobenzene to carry out 8 hours of heating under reflux. The reaction solution was poured into 300 ml of ice water and extracted three times with 100 ml of dichloromethane. The resulting organic layers were combined, dehydrated with sodium sulfate, concentrated under a reduced pressure and then purified by a silica gel column chromatography (n-hexane:chloroform=1:1), to obtain 79 mg of 2-chloro-6-methoxybenzoxazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
172 mg
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]2[N:7]=[C:8](S)[O:9][C:5]=2[CH:4]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:14]>ClC1C=CC=CC=1>[Cl:14][C:8]1[O:9][C:5]2[CH:4]=[C:3]([O:2][CH3:1])[CH:12]=[CH:11][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC2=C(N=C(O2)S)C=C1
Name
Quantity
172 mg
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
35 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
of heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 100 ml of dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by a silica gel column chromatography (n-hexane:chloroform=1:1)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClC=1OC2=C(N1)C=CC(=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 79 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.